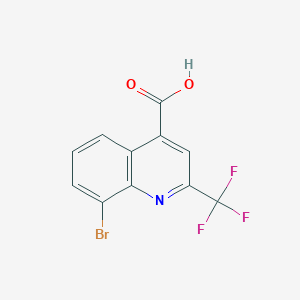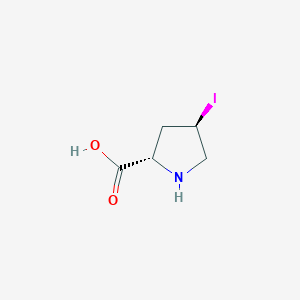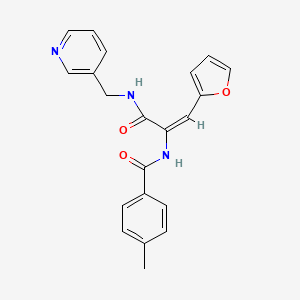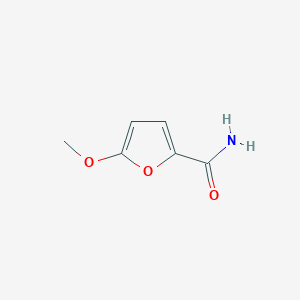
1,1-Cyclobutanedicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Cyclobutanedicarbonyl dichloride is an organic compound with the molecular formula C₆H₆Cl₂O₂ and a molecular weight of 181.01 g/mol . It is characterized by a cyclobutane ring substituted with two carbonyl chloride groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Cyclobutanedicarbonyl dichloride can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with phosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Cyclobutanedicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclobutanedicarboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Pyridine and other bases are often employed to catalyze these reactions.
Major Products:
Cyclobutanedicarboxylic Acid: Formed through hydrolysis.
Substituted Cyclobutanedicarboxylates: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,1-Cyclobutanedicarbonyl dichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Cyclobutanedicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent .
Comparación Con Compuestos Similares
Cyclobutanedicarboxylic Acid: Similar in structure but lacks the reactive chloride groups.
Cyclopropanedicarbonyl Dichloride: A smaller ring structure with similar reactivity.
Cyclohexanedicarbonyl Dichloride: A larger ring structure with different chemical properties.
Uniqueness: 1,1-Cyclobutanedicarbonyl dichloride is unique due to its combination of a cyclobutane ring and two reactive carbonyl chloride groups. This structure imparts distinct reactivity and makes it a valuable compound in various chemical syntheses .
Propiedades
Número CAS |
51816-01-4 |
|---|---|
Fórmula molecular |
C6H6Cl2O2 |
Peso molecular |
181.01 g/mol |
Nombre IUPAC |
cyclobutane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2 |
Clave InChI |
LXLCHRQXLFIZNP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
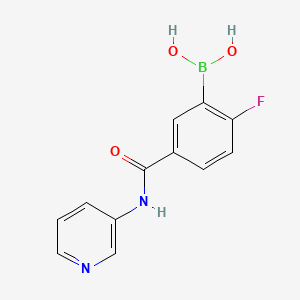
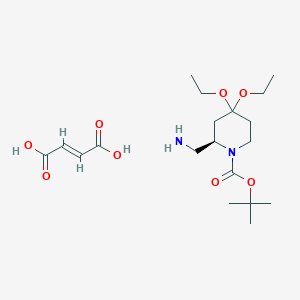
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)


![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
